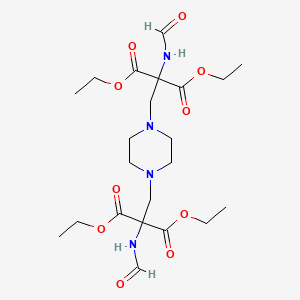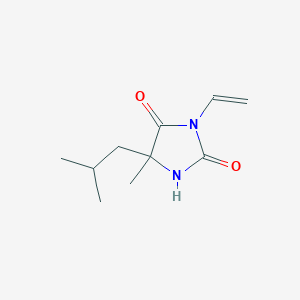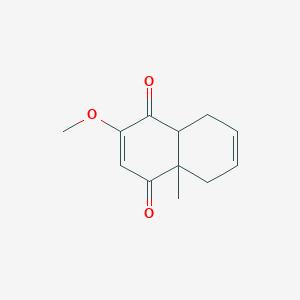
2-Methoxy-4a-methyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4a-methyl-4a,5,8,8a-tetrahydro-1,4-naphthalenedione is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol It is a derivative of naphthoquinone and is known for its unique structural features, which include a methoxy group and a tetrahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4a-methyl-4a,5,8,8a-tetrahydro-1,4-naphthalenedione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methoxy-1,4-naphthoquinone and methyl vinyl ketone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-methoxy-4a-methyl-4a,5,8,8a-tetrahydro-1,4-naphthalenedione may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often utilizing advanced equipment and automation to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4a-methyl-4a,5,8,8a-tetrahydro-1,4-naphthalenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The methoxy group and other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
2-methoxy-4a-methyl-4a,5,8,8a-tetrahydro-1,4-naphthalenedione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infections.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-4a-methyl-4a,5,8,8a-tetrahydro-1,4-naphthalenedione involves its interaction with molecular targets and pathways within cells. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. Its effects on specific enzymes and receptors are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-8a-methyl-4a,5,8,8a-tetrahydro-1,4-naphthoquinone
- 4a-methyl-4a,5,8,8a-tetrahydro-1H-naphthalen-2-one
- Methyl 8a-(2-methoxy-2-oxoethyl)-1,5,8,8a-tetrahydro-4a(4H)-naphthalenecarboxylate
Uniqueness
2-methoxy-4a-methyl-4a,5,8,8a-tetrahydro-1,4-naphthalenedione is unique due to its specific structural features, such as the methoxy group and the tetrahydronaphthalene core. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
13120-69-9 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-methoxy-8a-methyl-5,8-dihydro-4aH-naphthalene-1,4-dione |
InChI |
InChI=1S/C12H14O3/c1-12-6-4-3-5-8(12)11(14)9(15-2)7-10(12)13/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
BWRSBDNPEDAAMK-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC=CCC1C(=O)C(=CC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


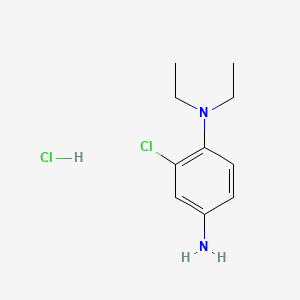
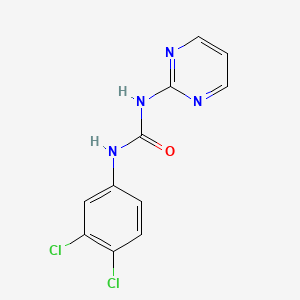
![N'-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B15076987.png)
![Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane]](/img/structure/B15076994.png)
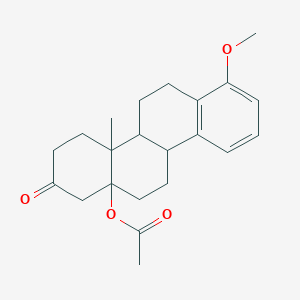
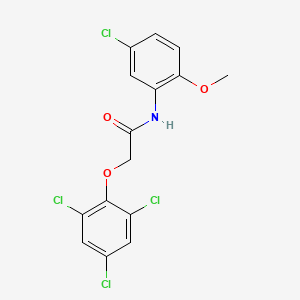
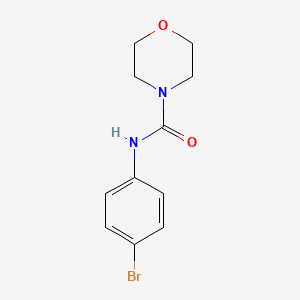
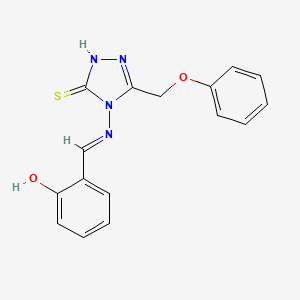
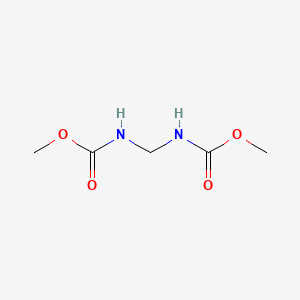
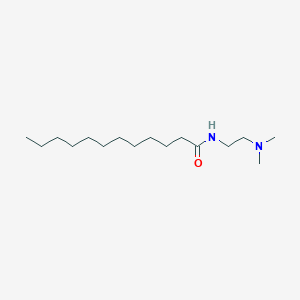
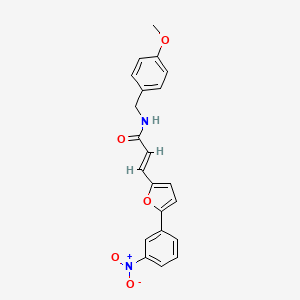
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B15077050.png)
